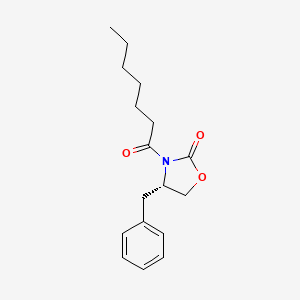

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBHSDQWSCKSRZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735423 | |

| Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183665-57-8 | |

| Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core functionalities of this chiral auxiliary and its role in modern asymmetric synthesis.

Core Chemical Properties

This compound is a member of the Evans chiral auxiliaries class, which are instrumental in stereocontrolled synthesis. While specific experimental data for the heptanoyl derivative is not extensively published, its properties can be reliably inferred from the well-characterized parent compound, (S)-4-Benzyl-2-oxazolidinone, and its other N-acyl analogues.

Physical Properties

The physical characteristics of this compound are summarized below, with some values predicted based on trends observed in homologous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₃ | Calculated |

| Molecular Weight | 289.37 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | Inferred |

For comparison, the properties of the parent auxiliary and its shorter-chain acyl derivatives are provided in the following table.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (S)-4-Benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | 86-88[1] |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | C₁₃H₁₅NO₃ | 233.26 | 44-46[2] |

| (S)-4-Benzyl-3-butyryloxazolidin-2-one | C₁₄H₁₇NO₃ | 247.29 | Not available[3] |

Spectroscopic Data

Expected ¹H NMR (CDCl₃):

-

~7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

~4.60-4.80 ppm (m, 1H): Methine proton of the oxazolidinone ring (CH-CH₂Ph).

-

~4.10-4.30 ppm (m, 2H): Methylene protons of the oxazolidinone ring (O-CH₂).

-

~2.80-3.40 ppm (m, 2H): Methylene protons of the benzyl group (CH₂Ph).

-

~2.80-3.00 ppm (t, 2H): Methylene protons alpha to the carbonyl of the heptanoyl group.

-

~1.60-1.80 ppm (p, 2H): Methylene protons beta to the carbonyl.

-

~1.20-1.40 ppm (m, 6H): Remaining methylene protons of the heptanoyl chain.

-

~0.80-1.00 ppm (t, 3H): Terminal methyl protons of the heptanoyl group.

Expected ¹³C NMR (CDCl₃):

-

~173-175 ppm: Carbonyl carbon of the heptanoyl group.

-

~153-155 ppm: Carbonyl carbon of the oxazolidinone ring.

-

~135-137 ppm: Quaternary aromatic carbon.

-

~127-130 ppm: Aromatic carbons.

-

~65-67 ppm: Methylene carbon of the oxazolidinone ring (O-CH₂).

-

~55-57 ppm: Methine carbon of the oxazolidinone ring (CH-N).

-

~37-39 ppm: Methylene carbon of the benzyl group.

-

~35-45 ppm: Methylene carbons of the heptanoyl chain.

-

~13-15 ppm: Terminal methyl carbon of the heptanoyl chain.

Expected IR (KBr):

-

~1780-1790 cm⁻¹: C=O stretch of the oxazolidinone ring.

-

~1690-1710 cm⁻¹: C=O stretch of the N-heptanoyl group.

-

~1350-1390 cm⁻¹: N-C=O stretch.

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretch.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative asymmetric alkylation reaction, followed by the cleavage of the chiral auxiliary.

Synthesis of this compound

This protocol describes the N-acylation of (S)-4-Benzyl-2-oxazolidinone. A common method involves deprotonation of the oxazolidinone followed by reaction with an acylating agent.

Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Heptanoyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A solution of (S)-4-Benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

-

Heptanoyl chloride (1.1 eq.) is then added dropwise, and the reaction is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Asymmetric Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from this compound.

Materials:

-

This compound

-

Strong base (e.g., LDA, NaHMDS, or LiHMDS)

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of a strong base (1.1 eq.) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

-

The alkylating agent (1.2 eq.) is added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature.

-

The mixture is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by flash chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.[4][5]

Materials:

-

N-acylated oxazolidinone product from the alkylation step

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Diethyl ether

Procedure:

-

The N-acylated oxazolidinone (1.0 eq.) is dissolved in a mixture of THF and water (typically 3:1 or 4:1) and cooled to 0 °C.

-

Aqueous hydrogen peroxide (4.0 eq.) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).

-

The reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of an excess of saturated aqueous sodium sulfite solution and stirred for 20 minutes.

-

The THF is removed under reduced pressure, and the aqueous residue is acidified with HCl.

-

The resulting chiral carboxylic acid is extracted with diethyl ether. The organic layers are combined, dried, and concentrated to yield the product. The chiral auxiliary can often be recovered from the aqueous layer.

Key Applications in Asymmetric Synthesis

This compound, as an Evans auxiliary, is primarily used to control the stereochemical outcome of various carbon-carbon bond-forming reactions. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[6]

Common applications include:

-

Asymmetric Aldol Reactions: The enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with a high degree of stereocontrol.

-

Asymmetric Alkylation: As detailed in the protocol above, these auxiliaries enable the enantioselective introduction of alkyl groups alpha to a carbonyl group.[6]

-

Asymmetric Michael Additions: The enolates can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Asymmetric Diels-Alder Reactions: N-enoyl oxazolidinones can act as chiral dienophiles.

Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the workflow and underlying principles of using this compound in asymmetric synthesis.

References

- 1. (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 [sigmaaldrich.com]

- 2. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]

- 3. (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Guide to (S)-4-Benzyl-3-acyl-2-oxazolidinones: A Focus on the Heptanoyl Derivative

For Researchers, Scientists, and Drug Development Professionals

General Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

The synthesis of this compound is typically achieved through the N-acylation of (S)-4-benzyl-2-oxazolidinone. This method is a standard procedure in organic synthesis, valued for its efficiency and high yields.

Experimental Protocol: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

This protocol can be adapted for the synthesis of this compound by substituting heptanoyl chloride for the generic acyl chloride.

Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Heptanoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

To this cooled solution, n-butyllithium (1.05 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C to ensure complete deprotonation.

-

Heptanoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for one hour and then allowed to warm to room temperature over approximately two hours.

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired this compound.

Spectroscopic Data

As a proxy for this compound, the following tables summarize the spectroscopic data for (S)-4-benzyl-3-acetyloxazolidin-2-one.[1] The interpretation of the spectra for the heptanoyl derivative should be analogous, with expected additional signals in the aliphatic region of the NMR spectra corresponding to the heptanoyl chain.

Table 1: ¹H NMR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.36 - 7.20 | m | 5H, Aromatic | |

| 4.68 | m | 1H, CH-N | |

| 4.21 | t | 8.9 | 1H, O-CH₂ |

| 4.15 | dd | 8.9, 3.0 | 1H, O-CH₂ |

| 3.30 | dd | 13.4, 3.3 | 1H, Ph-CH₂ |

| 2.78 | dd | 13.4, 9.6 | 1H, Ph-CH₂ |

| 2.58 | s | 3H, CO-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one[1]

| Chemical Shift (δ) ppm | Assignment |

| 170.2 | C=O (acetyl) |

| 153.4 | C=O (oxazolidinone) |

| 135.3 | Aromatic (quaternary) |

| 129.4 | Aromatic |

| 128.9 | Aromatic |

| 127.3 | Aromatic |

| 66.1 | O-CH₂ |

| 55.1 | CH-N |

| 37.8 | Ph-CH₂ |

| 23.7 | CO-CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one

| Wavenumber (cm⁻¹) | Assignment |

| ~1780 | C=O stretch (oxazolidinone) |

| ~1700 | C=O stretch (acetyl) |

| ~1370 | C-N stretch |

| ~1210 | C-O stretch |

Table 4: Mass Spectrometry Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one

| m/z | Assignment |

| 219.09 | [M]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of (S)-4-benzyl-3-acyl-2-oxazolidinones.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one. This compound is a key chiral auxiliary and intermediate in asymmetric synthesis, making a thorough understanding of its spectral characteristics essential for reaction monitoring, quality control, and structural verification in drug development and chemical research.

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, this guide presents a comprehensive characterization based on the known spectral data of its constituent parts and closely related analogues, such as the N-propionyl and N-butyryl derivatives. The data for the heptanoyl chain is predicted based on established NMR principles.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Oxazolidinone Core & Benzyl Group | ||||

| H-4 | ~4.6 - 4.7 | m | 1H | |

| H-5a | ~4.2 - 4.3 | dd | 1H | J ≈ 9.0, 3.0 |

| H-5b | ~4.1 - 4.2 | t | 1H | J ≈ 9.0 |

| H-6a | ~3.2 - 3.3 | dd | 1H | J ≈ 13.5, 3.0 |

| H-6b | ~2.7 - 2.8 | dd | 1H | J ≈ 13.5, 9.5 |

| Aromatic (H-Ar) | ~7.2 - 7.4 | m | 5H | |

| Heptanoyl Chain | ||||

| H-2' (α-CH₂) | ~2.9 - 3.0 | t | 2H | J ≈ 7.5 |

| H-3' (β-CH₂) | ~1.6 - 1.7 | quint | 2H | J ≈ 7.5 |

| H-4', H-5', H-6' (γ,δ,ε-CH₂) | ~1.2 - 1.4 | m | 6H | |

| H-7' (ω-CH₃) | ~0.8 - 0.9 | t | 3H | J ≈ 7.0 |

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

-

The acquisition parameters are typically set as follows:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90°

-

Spectral Width: 10-12 ppm

-

Temperature: 298 K

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the peaks is performed to determine the relative number of protons.

-

Peak multiplicities and coupling constants are measured.

Mandatory Visualization

Figure 1: Structure of this compound with proton labeling.

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

An In-depth Technical Guide to the 13C NMR of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a key chiral auxiliary derivative used in asymmetric synthesis. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted spectrum based on the known chemical shifts of the (S)-4-benzyl-2-oxazolidinone backbone and the heptanoyl acyl chain. This guide also outlines a standard experimental protocol for acquiring 13C NMR data and illustrates the general workflow of employing such chiral auxiliaries in stereoselective chemical transformations.

Data Presentation: Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are estimated by combining experimental data from the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with typical chemical shifts observed for a heptanoyl group. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C1 | ~173.5 | Heptanoyl carbonyl |

| C2 | ~153.2 | Oxazolidinone carbonyl |

| C3 | ~134.8 | Phenyl quaternary carbon |

| C4, C8 | ~129.4 | Phenyl ortho carbons |

| C5, C7 | ~128.9 | Phenyl meta carbons |

| C6 | ~127.3 | Phenyl para carbon |

| C9 | ~66.1 | Oxazolidinone CH2-O |

| C10 | ~55.2 | Oxazolidinone chiral CH |

| C11 | ~37.8 | Benzyl CH2 |

| C12 | ~34.5 | Heptanoyl α-CH2 |

| C13 | ~31.4 | Heptanoyl γ-CH2 |

| C14 | ~28.8 | Heptanoyl δ-CH2 |

| C15 | ~24.9 | Heptanoyl β-CH2 |

| C16 | ~22.4 | Heptanoyl ε-CH2 |

| C17 | ~13.9 | Heptanoyl terminal CH3 |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts can be influenced by the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring the 13C NMR spectrum of a small organic molecule like this compound is detailed below.

1. Sample Preparation:

-

Weigh approximately 50-100 mg of the solid this compound.[1]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3).[2] CDCl3 is a common choice for nonpolar organic compounds.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2]

-

If desired, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent for precise chemical shift referencing (0 ppm).[1]

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[2]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[2]

-

Tune and match the probe for the 13C nucleus to ensure optimal signal detection.[2]

-

Set up the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:

-

Pulse Angle: A 30-45° pulse is often a good compromise between signal intensity and preventing saturation of quaternary carbons.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbons to relax, though longer delays may be needed for quantitative analysis of quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

Initiate the data acquisition.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal standard (TMS at 0 ppm) to its known chemical shift.

-

Integrate the peaks if relative peak areas are of interest, although routine 13C NMR is generally not quantitative.

-

Identify and label the chemical shifts of the peaks.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the general workflow for its application in asymmetric synthesis.

Caption: Molecular structure of this compound with numbered carbons.

Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.

References

In-depth Technical Guide on (S)-4-Benzyl-3-heptanoyloxazolidin-2-one: Current Understanding of its Role in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral auxiliary, a class of compounds integral to the field of asymmetric synthesis. This guide addresses the current scientific understanding of this specific molecule. However, a comprehensive review of publicly available scientific literature and databases reveals that the primary role of this compound is in facilitating stereoselective chemical reactions. There is a notable absence of published research detailing a specific "mechanism of action" in a biological or pharmacological context, such as signal transduction pathway modulation or direct enzymatic inhibition. This document summarizes its established function and provides context based on related oxazolidinone structures.

Core Function: A Chiral Auxiliary in Asymmetric Synthesis

The primary and well-documented role of this compound and its analogues is to serve as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over another.

The general workflow for the use of a chiral auxiliary like this compound is as follows:

Caption: General workflow for using a chiral auxiliary.

The benzyl group at the 4-position of the oxazolidinone ring creates a rigid, chiral environment. When the heptanoyl group is attached at the 3-position, it can adopt a specific conformation that sterically hinders one face of the molecule. This steric hindrance directs incoming reagents to the opposite face, resulting in a high degree of stereoselectivity in the product. After the desired transformation, the chiral auxiliary is cleaved and can often be recovered for reuse.

Potential Biological Activity: Inferences from Structurally Related Oxazolidinones

While no direct mechanism of action has been published for this compound, the broader class of oxazolidinones has been investigated for biological activity, most notably as antibacterial agents. For instance, novel benzazepine oxazolidinones have been synthesized and evaluated for their antibacterial properties against various clinically relevant organisms.[1] These compounds typically function by inhibiting bacterial protein synthesis.

It is important to note that these antibacterial oxazolidinones possess significantly different structural features compared to simple acyloxazolidinones like the one . The therapeutic agents are more complex molecules designed to interact with specific biological targets.

Synthesis of (S)-4-Benzyl-3-acyl-oxazolidin-2-ones

The synthesis of compounds like this compound is well-established in the field of organic chemistry. Typically, it involves the acylation of (S)-4-benzyl-2-oxazolidinone. A general synthetic patent describes a method for preparing (S)-4-benzyl-3-propionyl-2-oxazolidinone, which can be adapted for the heptanoyl derivative.[2][3] The process generally involves reacting the starting amino acid to form an amino alcohol, which is then cyclized and acylated.[2][3]

Physicochemical Properties

While specific experimental data for the heptanoyl derivative is scarce, data for similar compounds are available. These properties are crucial for its application in chemical synthesis, particularly regarding solubility and reactivity.

Table 1: Physicochemical Properties of Structurally Related (S)-4-Benzyl-3-acyloxazolidin-2-ones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | 219.24 | 132836-66-9[4] |

| (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | 233.26 | 101711-78-8[5] |

| (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | 247.29 | 112459-79-7[6] |

| (S)-4-Benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | 261.32 | 143868-89-7[7] |

| (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | 275.34 | 113543-30-9[8] |

Conclusion

The current body of scientific evidence firmly establishes this compound as a tool for asymmetric synthesis. Its "mechanism of action" is in the realm of stereochemical control in chemical reactions, rather than in biological pathway modulation. While the broader oxazolidinone class includes potent antibiotics, there is no data to suggest that this specific, simple acyloxazolidinone possesses a similar pharmacological profile. Future research may explore the biological activities of such compounds, but at present, its role is confined to the domain of synthetic organic chemistry. Professionals in drug development should view this compound as a potential starting material or synthetic tool rather than a bioactive agent with a defined mechanism of action.

References

- 1. Synthesis and biological evaluation of benzazepine oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

- 3. CN103601695B - (S) preparation method of-4-benzyl-3-propionyl-2-oxazolidone - Google Patents [patents.google.com]

- 4. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]

- 6. (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 10869526 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evans Chiral Auxiliary: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

This guide provides a comprehensive overview of the Evans chiral auxiliary, (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, for researchers, scientists, and professionals in drug development. It covers the synthesis, properties, and application of this auxiliary in asymmetric synthesis, with a focus on providing detailed experimental protocols and structured data.

Core Properties

This compound is a member of the Evans family of chiral auxiliaries, which are instrumental in stereocontrolled synthesis. The foundational chiral scaffold is derived from the amino acid (S)-phenylalanine. The heptanoyl group is introduced to facilitate stereoselective enolization and subsequent alkylation or aldol reactions. While specific experimental data for the heptanoyl derivative is not widely published, its properties can be extrapolated from the well-characterized parent oxazolidinone and other acylated analogues.

Table 1: Physical and Chemical Properties of the Parent Chiral Auxiliary and a Related Acyl Derivative

| Property | (S)-4-Benzyl-2-oxazolidinone | (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone |

| CAS Number | 90719-32-7[1][2] | 101711-78-8 |

| Molecular Formula | C₁₀H₁₁NO₂[3] | C₁₃H₁₅NO₃ |

| Molecular Weight | 177.20 g/mol [3] | 233.26 g/mol |

| Appearance | Off-white powder/solid[1][2] | - |

| Melting Point | 87-90 °C[1][2] | 44-46 °C[4] |

| Optical Rotation | [α]20/D −63°, c = 1 in chloroform | [α]20/D +97°, c = 1 in ethanol[4] |

Synthesis

The synthesis of this compound is a two-step process starting from the commercially available (S)-4-Benzyl-2-oxazolidinone. The first step is the deprotonation of the oxazolidinone nitrogen, followed by acylation with heptanoyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard acylation procedures for Evans auxiliaries.

Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Heptanoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (S)-4-Benzyl-2-oxazolidinone (1.0 eq).

-

Dissolve the oxazolidinone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

-

Add heptanoyl chloride (1.1 eq) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Application in Asymmetric Aldol Reactions

This compound is primarily used to direct the stereochemical outcome of aldol reactions. The bulky benzyl group effectively shields one face of the enolate, leading to highly diastereoselective additions to aldehydes.

General Mechanism of a Titanium-Mediated Aldol Reaction

The most common procedure involves the formation of a titanium enolate, which then reacts with an aldehyde. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state.

References

- 1. fishersci.com [fishersci.com]

- 2. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]

The Stereochemical Influence of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral molecule widely utilized in asymmetric synthesis as a derivative of the well-established Evans' chiral auxiliaries. These auxiliaries are temporarily incorporated into a synthetic route to induce stereoselectivity in the formation of new chiral centers. The inherent chirality of the oxazolidinone ring, derived from the readily available amino acid (S)-phenylalanine, provides a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule. This technical guide details the synthesis, stereochemical control, and application of this compound, providing researchers with the necessary data and protocols for its effective use in the laboratory.

Core Principles of Chirality Control

The fundamental principle behind the use of this compound lies in its ability to direct the approach of incoming reagents to one face of the enolate derived from the heptanoyl group. The bulky benzyl group at the stereogenic center of the oxazolidinone ring effectively shields one face of the molecule, forcing electrophiles to attack from the less sterically hindered side. This results in a highly predictable and diastereoselective chemical transformation.

The stereochemical outcome is primarily dictated by the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium hexamethyldisilazide (NaHMDS). The metal cation coordinates to both the carbonyl oxygen of the heptanoyl group and the oxygen of the oxazolidinone ring, locking the conformation. This rigid structure ensures that the benzyl group effectively blocks the si-face of the enolate, leading to preferential attack of an electrophile on the re-face.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound and its subsequent use in a diastereoselective alkylation reaction involves a three-step process: synthesis of the chiral auxiliary, acylation with the desired acyl group, and the stereoselective reaction followed by cleavage of the auxiliary.

Synthesis of (S)-4-Benzyl-2-oxazolidinone

The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is synthesized from the natural amino acid L-phenylalanine. The process involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone

-

Reduction of L-phenylalanine: L-phenylalanine is reduced to (S)-2-amino-3-phenyl-1-propanol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.

-

Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using various reagents, including diethyl carbonate with a catalytic amount of sodium ethoxide, or by reaction with phosgene or a phosgene equivalent like triphosgene. The reaction with diethyl carbonate is often preferred for its lower toxicity. The mixture is heated to drive the reaction to completion.

-

Purification: The crude product is purified by recrystallization, typically from a mixture of ethyl acetate and hexanes, to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Acylation with Heptanoyl Chloride

The chiral auxiliary is then acylated to attach the heptanoyl group. This is a crucial step to set up the system for the desired stereoselective reaction.

Experimental Protocol: Synthesis of this compound

-

Deprotonation: (S)-4-Benzyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the nitrogen of the oxazolidinone, forming the lithium salt.

-

Acylation: Heptanoyl chloride is then added slowly to the reaction mixture at -78 °C. The reaction is stirred for several hours, allowing for the complete formation of the N-acyl oxazolidinone.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound. A representative procedure for a similar acylation using 3-methylbutanoyl chloride reported a yield of 85%.[1]

Diastereoselective Alkylation and Auxiliary Cleavage

With the acylated chiral auxiliary in hand, the key diastereoselective reaction can be performed. The following is a general protocol for an alkylation reaction, which can be adapted for various electrophiles.

Experimental Protocol: Diastereoselective Alkylation and Cleavage

-

Enolate Formation: this compound is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) is added to generate the (Z)-enolate.

-

Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Auxiliary Cleavage: The chiral auxiliary is typically removed under mild conditions to avoid racemization of the newly formed stereocenter. A common and effective method is cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2] This selectively cleaves the exocyclic amide bond to yield the chiral carboxylic acid and the recovered chiral auxiliary.

-

Purification: The desired chiral product is separated from the recovered chiral auxiliary by extraction and/or chromatography. The chiral auxiliary can often be recovered in high yield and reused.

Data Presentation

Table 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone and its Acylated Derivatives

| Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | L-phenylalanine | LiAlH₄, Diethyl Carbonate | THF | ~80-90 | [3] |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Propionyl chloride, n-BuLi | THF | >95 | [3] |

| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | (S)-4-Benzyl-2-oxazolidinone | 3-Methylbutanoyl chloride, TEA | THF | 85 | [1] |

Table 2: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-2-oxazolidinone

| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Propionyl | Allyl iodide | NaHMDS | 98:2 | 85 | N/A |

| Acetyl | Benzyl bromide | LDA | >99:1 | 91 | N/A |

Table 3: Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone and a Representative N-Acyl Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | 7.38-7.20 (m, 5H), 5.50 (br s, 1H), 4.45-4.38 (m, 1H), 4.20-4.10 (m, 2H), 3.35 (dd, 1H), 2.80 (dd, 1H) | 158.9, 137.5, 129.3, 128.8, 126.8, 69.8, 57.2, 40.1 | [4] |

| (S)-3-Acetyl-4-benzyl-2-oxazolidinone | 7.35-7.19 (m, 5H), 4.75-4.68 (m, 1H), 4.25-4.15 (m, 2H), 3.30 (dd, 1H), 2.75 (dd, 1H), 2.55 (s, 3H) | 170.1, 153.5, 135.3, 129.4, 128.9, 127.3, 66.1, 55.2, 37.8, 23.6 | [5] |

Visualizations

The following diagrams illustrate the key chemical transformations and logical workflows described in this guide.

Conclusion

This compound serves as a powerful and reliable tool for asymmetric synthesis. Its straightforward preparation from L-phenylalanine and the high degree of stereocontrol it exerts in reactions of its enolate make it an attractive choice for the synthesis of complex chiral molecules. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile chiral auxiliary into their synthetic strategies, enabling the efficient and predictable construction of enantiomerically enriched compounds for drug discovery and development.

References

- 1. (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

- 4. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]

- 5. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Oxazolidinone Auxiliaries

An in-depth look at the discovery, history, and application of the chiral auxiliaries that revolutionized stereoselective synthesis for researchers, scientists, and drug development professionals.

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realm of pharmaceuticals where the chirality of a molecule can mean the difference between a life-saving drug and a substance with severe side effects. In the early 1980s, a significant breakthrough in this pursuit came from the laboratory of David A. Evans with the development of oxazolidinone-based chiral auxiliaries.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and application of these powerful tools in asymmetric synthesis.

A Landmark Discovery: The Genesis of Evans Auxiliaries

The seminal work on what are now widely known as Evans oxazolidinone auxiliaries was first reported by David A. Evans and his colleagues in 1981 and 1982.[1][3][4][5][6] Their research introduced a class of chiral auxiliaries derived from readily available amino acids, which could be temporarily attached to a substrate to direct the stereochemical outcome of a reaction with remarkable predictability and efficiency.[7][8][9] This development provided a practical and reliable method for asymmetric synthesis, particularly for the stereoselective formation of carbon-carbon bonds.[7][10]

The power of these auxiliaries lies in their ability to create a chiral environment that shields one face of an enolate, forcing an incoming electrophile to attack from the less sterically hindered direction. This high level of facial discrimination results in the formation of one diastereomer in significant excess. Subsequent removal of the auxiliary then reveals the desired enantiomerically enriched product.

The Chemistry of Control: Mechanism of Stereodirection

The stereochemical outcome of reactions employing Evans auxiliaries is dictated by the rigid, chelated transition state formed upon enolization. The general mechanism for an asymmetric alkylation is as follows:

-

Acylation: The chiral oxazolidinone auxiliary is first acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.[7]

-

Enolization: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[1][7][11] The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation.

-

Stereoselective Alkylation: The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. The incoming electrophile, therefore, preferentially attacks from the opposite, less hindered face.[12]

-

Auxiliary Cleavage: The chiral auxiliary is then removed, typically through hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or other derivative, while allowing for the recovery of the valuable auxiliary.[1]

A similar principle applies to the highly diastereoselective Evans aldol reaction, which proceeds through a well-defined, chair-like Zimmerman-Traxler transition state.[7][10]

Quantitative Data: A Summary of Performance

The effectiveness of Evans oxazolidinone auxiliaries is demonstrated by the high diastereoselectivities achieved in a variety of reactions. The following tables summarize representative quantitative data for key transformations.

| Auxiliary | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |

| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | [11][13] |

| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | [14] |

| (R)-4-isopropyl-2-oxazolidinone | Methyl iodide | NaN(TMS)₂ | 95:5 | [14] |

Table 1: Diastereoselectivity in Asymmetric Alkylation Reactions.

| Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Reference |

| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | >500:1 | [15] |

| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | >500:1 | [15] |

| (R)-4-isopropyl-2-oxazolidinone | n-Butyraldehyde | Bu₂BOTf, Et₃N | 141:1 | [15] |

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions.

Experimental Protocols: Key Methodologies in Practice

The following sections provide detailed experimental protocols for the synthesis of a common Evans auxiliary and its application in a representative asymmetric alkylation.

Synthesis of (S)-4-Benzyl-2-oxazolidinone

This procedure is adapted from a reliable, high-yield synthesis starting from the readily available amino acid (S)-phenylalanine.[9][16]

Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol

-

Reagents and Equipment: (S)-Phenylalanine, borane-dimethyl sulfide complex (BMS), tetrahydrofuran (THF), methanol, rotary evaporator, magnetic stirrer, reflux condenser, nitrogen atmosphere.

-

Procedure:

-

To a stirred suspension of (S)-phenylalanine in dry THF under a nitrogen atmosphere, slowly add a solution of BMS in THF at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction to 0 °C and carefully quench with methanol.

-

Remove the solvent under reduced pressure. The crude (S)-phenylalaninol is typically used in the next step without further purification.

-

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

-

Reagents and Equipment: (S)-Phenylalaninol, diethyl carbonate, potassium carbonate, distillation apparatus, oil bath.

-

Procedure:

-

Combine (S)-phenylalaninol, diethyl carbonate, and a catalytic amount of anhydrous potassium carbonate in a flask equipped with a distillation head.

-

Heat the mixture in an oil bath to 130-140 °C to distill off the ethanol formed.

-

After the distillation ceases, cool the reaction mixture and purify the product by recrystallization or column chromatography to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[9]

-

Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol details a typical diastereoselective alkylation using allyl iodide.[11][17]

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

-

Reagents and Equipment: (S)-4-benzyl-2-oxazolidinone, propionic anhydride, 4-(dimethylamino)pyridine (DMAP), triethylamine, toluene, magnetic stirrer, reflux condenser, nitrogen atmosphere.

-

Procedure:

-

To a solution of (S)-4-benzyl-2-oxazolidinone in toluene, add triethylamine and a catalytic amount of DMAP.

-

Add propionic anhydride and heat the mixture to reflux for 30 minutes.

-

Cool the reaction and quench with water. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude N-propionyl derivative is often sufficiently pure for the next step.[17]

-

Step 2: Diastereoselective Alkylation

-

Reagents and Equipment: N-Propionyl-(S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF, allyl iodide, dry THF, low-temperature bath (-78 °C), magnetic stirrer, nitrogen atmosphere.

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone in dry THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add a solution of NaHMDS in THF.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add allyl iodide and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[11][17] Purification by column chromatography affords the major diastereomer.

-

Visualizing the Process: Diagrams of Key Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and workflows.

Caption: Synthesis of Evans Oxazolidinone Auxiliaries.

Caption: General workflow for asymmetric alkylation.

Caption: Stereochemical model for alkylation.

Conclusion: An Enduring Legacy

Over four decades since their introduction, Evans oxazolidinone auxiliaries remain a staple in the toolbox of synthetic organic chemists.[2] Their reliability, high stereoselectivity, and the predictability of their outcomes have cemented their place in both academic research and industrial applications, including the synthesis of complex natural products and pharmaceuticals.[7] The principles established through the development of these auxiliaries have not only provided a practical solution for asymmetric synthesis but have also profoundly influenced the design of subsequent generations of chiral reagents and catalysts.

References

- 1. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Evans aldol reaction [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Evans aldol ppt | PPTX [slideshare.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. york.ac.uk [york.ac.uk]

- 15. scribd.com [scribd.com]

- 16. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.williams.edu [chemistry.williams.edu]

Methodological & Application

Application Note: Protocol for Acylation of (S)-4-benzyloxazolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-4-benzyloxazolidin-2-one is a widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. A crucial step in its application is the N-acylation to introduce the desired acyl group. This document provides detailed protocols for the acylation of (S)-4-benzyloxazolidin-2-one using two common methods: the acyl chloride method and the carboxylic acid with pivaloyl chloride method. It also includes a summary of reaction parameters and a visual workflow to guide researchers.

Introduction

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. The Evans oxazolidinone auxiliaries, such as (S)-4-benzyloxazolidin-2-one, are particularly valuable due to their high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and acylations. The initial acylation of the auxiliary is a critical step that attaches the substrate to the chiral scaffold, setting the stage for subsequent stereocontrolled transformations. The resulting N-acyl oxazolidinones can then be used to generate chiral enolates for further functionalization. This application note details reliable and reproducible protocols for this key acylation step.

Data Presentation

The following table summarizes typical reaction conditions and yields for the acylation of (S)-4-benzyloxazolidin-2-one with various acylating agents.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propionyl chloride | n-BuLi | THF | -78 to 0 | 1 | >95 |

| 3-Methylbutanoyl chloride | Triethylamine (TEA) | THF | -78 | - | 85[1] |

| Phenylacetic acid / Pivaloyl chloride | Triethylamine (TEA) | CH2Cl2 | 0 to rt | 2 | 94 |

| 3,3-Dimethylacrylic acid / Pivaloyl chloride | Triethylamine (TEA) | CH2Cl2 | 0 to rt | 2 | 62 |

| Propionic anhydride | 4-(Dimethylamino)pyridine (DMAP) | THF | rt | 12 | >95[2] |

Experimental Protocols

Two primary methods for the acylation of (S)-4-benzyloxazolidin-2-one are presented below.

Protocol 1: Acylation using an Acyl Chloride

This method is suitable for readily available and stable acyl chlorides.

Materials:

-

(S)-4-benzyloxazolidin-2-one

-

Acyl chloride (e.g., propionyl chloride)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere (nitrogen or argon) apparatus

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (nitrogen or argon).

-

Dissolution: Anhydrous THF is added via syringe to dissolve the oxazolidinone.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe. The resulting solution is stirred at -78 °C for 30 minutes.

-

Acylation: The acyl chloride (1.1 eq) is added dropwise to the lithium salt solution at -78 °C. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C and stirred for an additional 1 hour.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

-

Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO3 solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Protocol 2: Acylation using a Carboxylic Acid and Pivaloyl Chloride

Materials:

-

(S)-4-benzyloxazolidin-2-one

-

Carboxylic acid (e.g., phenylacetic acid)

-

Pivaloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (CH2Cl2)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere (nitrogen or argon) apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the carboxylic acid (1.14 eq) and anhydrous CH2Cl2 under an inert atmosphere.

-

Mixed Anhydride Formation: The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The mixture is stirred at 0 °C for 1 hour.

-

Addition of Oxazolidinone: A solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous CH2Cl2 is added to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Quenching: The reaction is quenched by the addition of deionized water.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-acyl oxazolidinone.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the acylation protocols.

Caption: Workflow for the acylation of (S)-4-benzyloxazolidin-2-one.

Caption: Reagent relationships in acylation protocols.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture.

-

Acyl chlorides and pivaloyl chloride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The protocols described provide reliable and efficient methods for the N-acylation of (S)-4-benzyloxazolidin-2-one. The choice of method will depend on the availability and stability of the acylating agent. Proper execution of these procedures is essential for the successful application of this chiral auxiliary in asymmetric synthesis.

References

Application Notes and Protocols: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral auxiliary agent widely employed in asymmetric synthesis, particularly in Evans aldol reactions. This powerful tool allows for the stereoselective formation of carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds with a high degree of stereocontrol. The oxazolidinone scaffold, derived from the readily available amino acid (S)-phenylalanine, provides a chiral environment that directs the approach of an aldehyde to the enolate, resulting in predictable and high diastereoselectivity for the syn-aldol product. This methodology is of significant interest to the pharmaceutical industry for the synthesis of complex chiral molecules and natural products.

Mechanism of Action

The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a six-membered chair-like transition state. The reaction is typically initiated by a Lewis acid, such as titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf), which coordinates to the carbonyl groups of the N-acyloxazolidinone. A hindered base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), then selectively deprotonates the α-carbon to form a Z-enolate.

The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate. Consequently, the aldehyde electrophile preferentially attacks from the less hindered face. This controlled approach, via the Zimmerman-Traxler transition state, leads to the formation of the desired syn-aldol adduct with high diastereoselectivity.[1][2]

Experimental Protocols

General Procedure for Asymmetric Aldol Condensation

A solution of the N-acyloxazolidinone (1.0 eq) in a dry solvent such as dichloromethane (DCM) is cooled to a low temperature (e.g., -10 °C). A Lewis acid, for instance, titanium tetrachloride (1.5 eq, as a 1.0 M solution in DCM), is added dropwise, resulting in a colored solution. After stirring for a short period (e.g., 20 minutes), a hindered base like N,N-diisopropylethylamine (DIPEA, 1.5 eq) is added dropwise. The reaction mixture is stirred for a further period (e.g., 30 minutes) to ensure complete enolate formation. Subsequently, a solution of the desired aldehyde (1.5 eq) in DCM is added dropwise. The reaction is stirred for an extended period (e.g., 12 hours) at a low temperature (e.g., -15 °C) before being allowed to warm to room temperature. The reaction is then quenched, and the product is purified by chromatography.[3]

Removal of the Chiral Auxiliary

Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired β-hydroxy carboxylic acid, ester, or amide, and the recovered auxiliary can often be recycled. Common methods for removal include hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH).

Data Presentation

The following table summarizes the results of asymmetric aldol reactions using the analogous N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aldehydes. These results are indicative of the high yields and diastereoselectivities that can be expected when using this compound.

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde | 86 | 97:3 | [4] |

| 4-Chlorobenzaldehyde | 70 | 93:7 | [3] |

| 2,4-Dichlorobenzaldehyde | 75 | 85:15 | [5] |

| 4-Nitrobenzaldehyde | 92 | 97:3 | [4] |

Visualizations

Experimental Workflow for Asymmetric Aldol Reaction

Caption: Workflow of the asymmetric aldol reaction.

Signaling Pathway: Mechanism of Stereocontrol

References

- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

Application Notes and Protocols: Stereoselective Alkylation Using (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. The use of chiral auxiliaries, such as the Evans oxazolidinones, provides a reliable and highly predictable method for achieving high levels of stereocontrol. This application note details the use of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one as a chiral auxiliary for the diastereoselective alkylation of the α-carbon of the heptanoyl group. This method is particularly valuable in the synthesis of complex molecules with defined stereochemistry, a critical aspect of drug development and natural product synthesis.[1] The (S)-4-benzyl-2-oxazolidinone auxiliary, developed by David A. Evans, directs alkylation to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[1]

Principle and Mechanism

The stereoselective alkylation of this compound proceeds through a well-defined mechanism that ensures high diastereoselectivity. The key steps are:

-

Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the heptanoyl group.[2] This deprotonation occurs at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form a kinetically controlled lithium or sodium enolate.[2] The geometry of the resulting enolate is predominantly the (Z)-isomer due to steric interactions between the acyl chain and the benzyl group of the auxiliary.

-

Chelation and Facial Bias: The metal cation (Li+ or Na+) chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate, creating a rigid structure. The bulky benzyl group at the C4 position of the oxazolidinone effectively blocks one face of the planar enolate.

-

Stereoselective Alkylation: The electrophile (typically an alkyl halide) is then introduced into the reaction mixture. Due to the steric hindrance from the benzyl group, the electrophile preferentially approaches the enolate from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.

-

Auxiliary Cleavage: After the alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives, with the newly formed stereocenter intact. The chiral auxiliary can often be recovered and reused.

Quantitative Data

The following table summarizes the results of the stereoselective alkylation of this compound with various electrophiles. The data demonstrates the high diastereoselectivity and good to excellent yields achievable with this methodology.

| Entry | Electrophile (R-X) | Product (R') | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | 2-Benzylheptanoyl | 94 | >99:1 |

| 2 | Allyl iodide | 2-Allylheptanoyl | 92 | 98:2 |

| 3 | Methyl iodide | 2-Methylheptanoyl | 89 | 95:5 |

| 4 | Ethyl iodide | 2-Ethylheptanoyl | 85 | 97:3 |

| 5 | Propyl iodide | 2-Propylheptanoyl | 88 | 96:4 |

Note: The diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

Experimental Protocols

1. Preparation of this compound

This protocol describes the acylation of the chiral auxiliary.

-

Materials:

-

(S)-4-Benzyl-2-oxazolidinone

-

Heptanoyl chloride

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq) and a catalytic amount of DMAP.

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add heptanoyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

2. Stereoselective Alkylation Protocol (General Procedure)

This protocol outlines the diastereoselective alkylation of the prepared N-acyloxazolidinone.

-

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. The solution will typically turn yellow, indicating enolate formation. Stir the mixture at -78 °C for 30-60 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

-

Purify the product by flash column chromatography on silica gel.

-

3. Cleavage of the Chiral Auxiliary (Example: Conversion to a Carboxylic Acid)

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

-

Materials:

-

Alkylated N-acyloxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to remove the recovered chiral auxiliary.

-

Make the aqueous layer basic by adding 1 M NaOH solution.

-

Wash the basic aqueous layer with diethyl ether again to ensure complete removal of the auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

-

Visualizations

Caption: Experimental workflow for stereoselective alkylation.

References

Application Notes and Protocols: Diastereoselective Synthesis with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-2-oxazolidinone is a powerful and widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1][2] Its derivatives, such as (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, are instrumental in key C-C bond-forming reactions, including diastereoselective aldol reactions and alkylations.[1][2] The benzyl substituent effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high precision. This document provides detailed protocols for the synthesis, application in diastereoselective reactions, and subsequent cleavage of this versatile chiral auxiliary.

Synthesis of this compound

The first step involves the acylation of the parent oxazolidinone. This can be achieved using heptanoyl chloride or heptanoic anhydride. A common and mild method employs 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, avoiding the need for strong bases like n-butyllithium.[3][4]

Experimental Protocol: Acylation

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Add triethylamine (Et₃N, 1.5 eq.) to the solution.

-

Slowly add heptanoyl chloride (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Diastereoselective Aldol Reaction

The N-acylated oxazolidinone can be converted into a titanium enolate for highly diastereoselective aldol reactions with aldehydes.[5][6][7] This method typically yields the 'Evans syn' aldol adduct with high selectivity.[5][6][7]

Experimental Protocol: Titanium-Mediated Aldol Reaction

-

Dissolve the this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

-

Add titanium(IV) chloride (TiCl₄, 1.1 eq., 1M solution in DCM) dropwise. The solution should turn yellow.

-

Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. The solution should turn a deep red, indicating enolate formation.

-

Stir for 30 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of the desired aldehyde (1.2 eq.) in anhydrous DCM dropwise.

-

Stir at -78 °C for 2 hours, then allow to slowly warm to 0 °C over 1 hour.

-

Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-